4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-10-13(21)6-9-19(12)28(25,26)23-14-7-8-17-15(11-14)20(24)22-16-4-2-3-5-18(16)27-17/h2-11,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGJAZQSWSURCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a fluorine atom, a methyl group, and a dibenzooxazepine moiety. Its molecular formula is , with a molecular weight of approximately 398.4 g/mol. The presence of the fluorine atom is significant as it enhances the compound's pharmacological properties by improving binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that benzenesulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. For instance, compounds with similar structures have demonstrated low nanomolar inhibition constants against human CA isoforms I, II, and IX .
- Antioxidant Properties : The compound's potential antioxidant activity has been explored through various assays that measure its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in critical metabolic pathways. For example, docking studies have indicated that structural modifications can lead to enhanced inhibition of cholinesterases and cyclooxygenases .
Case Study 1: Antitumor Efficacy
In vitro studies on prostate cancer (PC3) cells demonstrated that derivatives of sulfonamides similar to this compound significantly reduced cell viability under normoxic conditions. The most potent compounds showed IC50 values in the low micromolar range (30 μM), indicating strong antitumor activity .
Case Study 2: Enzyme Inhibition
A series of benzenesulfonamide derivatives were evaluated for their inhibitory effects on hCA isoforms. The introduction of the fluorine atom at specific positions on the aromatic ring was found to enhance inhibitory potency significantly. For instance, modifications led to KIs ranging from 3.1 nM to 329.7 nM against hCA IX .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can influence its biological activity:
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with the dibenzo[b,f][1,4]oxazepine structure exhibit promising anticancer properties. Studies have shown that modifications to the sulfonamide group can enhance cytotoxic effects against various cancer cell lines.
- A study demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
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Antimicrobial Properties :
- The sulfonamide moiety is known for its antibacterial activity. This compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition.
- Case studies have reported successful applications in treating infections resistant to conventional antibiotics.
-
Neuroprotective Effects :
- Preliminary research suggests that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Mechanistic studies are ongoing to explore its effects on neuronal cell survival and apoptosis pathways.
Biological Research
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Enzyme Inhibition Studies :
- The compound has been used to investigate its interaction with various enzymes, particularly those involved in metabolic pathways. The presence of the fluorine atom enhances binding affinity, making it a valuable tool in enzyme kinetics studies.
- Specific case studies have highlighted its role as an inhibitor of carbonic anhydrase, a target for diuretics and anti-glaucoma drugs.
-
Receptor Binding Studies :
- Research has focused on the compound's ability to bind to neurotransmitter receptors, particularly dopamine receptors. Its unique structure allows for selective binding, which is crucial for developing new psychiatric medications.
Material Science Applications
-
Polymer Synthesis :
- The compound serves as a precursor for synthesizing novel polymers with potential applications in drug delivery systems and biomaterials. Its sulfonamide group can participate in reactions that lead to crosslinking in polymer matrices.
- Studies have shown that incorporating this compound into polymer scaffolds enhances mechanical properties and biocompatibility.
-
Catalysis :
- Due to its unique chemical structure, this compound can act as a catalyst in organic synthesis reactions. Research has demonstrated its effectiveness in promoting reactions under mild conditions, which is advantageous for green chemistry initiatives.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Neuroprotective agents | Potential benefits in neurodegenerative diseases | |
| Biological Research | Enzyme inhibitors | Interaction with carbonic anhydrase |
| Receptor binding | Selective binding to dopamine receptors | |
| Material Science | Polymer precursors | Enhanced mechanical properties |
| Catalysis | Effective under mild reaction conditions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the dibenzo[b,f][1,4]oxazepine sulfonamide scaffold but differ in substituent positions, halogenation, or sulfonamide modifications.
Substituent Position and Methyl Group Variations
Key Observations :
- The target compound lacks methyl groups on the oxazepine core, whereas analogs in and feature methyl groups at positions 10 or 8/10.
- The 3-methyl-4-fluoro analog introduces steric hindrance near the sulfonamide linkage, which may alter binding affinity compared to the target compound’s 2-methyl-4-fluoro configuration.
Sulfonamide and Halogen Modifications
Key Observations :
- The 3,4-dimethyl analog replaces fluorine with methyl groups, increasing steric bulk and lipophilicity. This could reduce electronegativity at the benzene ring, impacting dipole interactions in binding pockets.
- The methanesulfonamide-chlorophenyl derivative replaces the entire benzenesulfonamide group with a smaller methanesulfonamide linked to a chlorophenyl moiety. This drastic change likely alters solubility and target selectivity.
Physicochemical and Functional Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine’s bulkier, lipophilic nature .
- Methyl Group Positioning : Methyl groups at positions 8 or 10 (vs. 2) may stabilize the oxazepine ring conformation, affecting binding pocket compatibility .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for obtaining high-purity 4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?
- Answer : The compound is typically synthesized via multi-step protocols involving sulfonylation of the dibenzoxazepine core. Key steps include:
- Amidation : Reacting the dibenzoxazepine intermediate with a fluorinated benzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic methods are critical for structural elucidation of this compound?
- Answer : A combination of techniques is required:
- NMR : 1H and 13C NMR to confirm substituent positions and aromatic proton environments. Fluorine-19 NMR can resolve fluorinated group interactions .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., ESI+ mode with m/z accuracy <2 ppm) .
- X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemistry in the dibenzoxazepine moiety .
Q. What are the key considerations in selecting catalysts for the amidation step in the synthesis?
- Answer : Catalyst selection must account for:
- Substrate Compatibility : Fluorinated benzenesulfonyl chlorides may require Pd-based catalysts (e.g., Pd(OAc)₂) to avoid side reactions like desulfonylation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates by stabilizing intermediates .
Advanced Research Questions
Q. How can quantum mechanical calculations guide the optimization of reaction conditions for synthesizing the compound?
- Answer : Density Functional Theory (DFT) can model reaction pathways:
- Transition State Analysis : Identify energy barriers for sulfonylation and amidation steps .
- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions and select optimal media .
- Integration with Experiment : Combine computational predictions with ICReDD’s reaction path search methods to narrow experimental parameters (e.g., temperature, catalyst loading) .
Q. What strategies address discrepancies in reported biological activity data for this sulfonamide derivative?
- Answer : Contradictions in receptor binding assays (e.g., IC50 variability) can be resolved via:
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
Q. How to apply Design of Experiments (DoE) to optimize the yield of the target compound?
- Answer : A two-stage approach is recommended:
- Screening Phase : Use a fractional factorial design (e.g., 2^(5-1)) to test variables (temperature, solvent ratio, catalyst amount).
- Optimization Phase : Apply response surface methodology (RSM) with a central composite design to maximize yield. Statistical software (e.g., JMP or Minitab) identifies significant factors (e.g., temperature × catalyst interaction) .
Q. What computational approaches predict the compound's pharmacokinetic properties?
- Answer : Combine:
- Molecular Docking : For target engagement (e.g., GABA receptors) using AutoDock Vina .
- MD Simulations : Assess stability in lipid bilayers to predict blood-brain barrier permeability .
- QSAR Models : Train models on ADMET datasets to forecast oral bioavailability and metabolic clearance .
Q. How to resolve challenges in crystallizing this compound for X-ray diffraction analysis?
- Answer : Crystallization hurdles (e.g., polymorphism) require:
- High-Throughput Screening : Test 96 solvent combinations (e.g., PEGs, alcohols) using liquid-handling robots .
- Seeding Techniques : Introduce microcrystals from anti-solvent vapor diffusion to induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
